Cyclododecanone

Catalog No.
S1532777
CAS No.
830-13-7
M.F
C12H22O
M. Wt
182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecanone

CAS Number

830-13-7

Product Name

Cyclododecanone

IUPAC Name

cyclododecanone

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2

InChI Key

SXVPOSFURRDKBO-UHFFFAOYSA-N

SMILES

C1CCCCCC(=O)CCCCC1

Canonical SMILES

C1CCCCCC(=O)CCCCC1

Drug Discovery and Medicinal Chemistry

Specific Scientific Field:

    Organic Chemistry: and

Summary: Experimental Methods:

    Synthesis: Cyclododecanone can be synthesized through various methods, including oxidation of cyclododecanol or cyclododecane.

    Structural Modification: Researchers modify cyclododecanone by introducing functional groups to enhance its biological activity.

    Bioassays: Cyclododecanone derivatives are tested in vitro and in vivo to evaluate their efficacy against specific diseases.

Results:

Nonlinear Optical Materials

Specific Scientific Field:

    Materials Science: and

Summary: Experimental Methods:

    Crystal Growth: Cyclododecanone crystals are grown using solution-based or vapor-phase techniques.

    Characterization: Researchers use techniques like X-ray diffraction, UV-Vis spectroscopy, and second-harmonic generation (SHG) measurements.

Results:

Fragrance Industry

Specific Scientific Field:
Summary: Experimental Methods:

    Chemical Synthesis: Cyclododecanone is converted into musk fragrances through various chemical reactions.

    Sensory Evaluation: Perfumers assess the odor quality of synthesized compounds.

Results:

Cyclododecanone is an organic compound characterized by the formula C12H22O\text{C}_{12}\text{H}_{22}\text{O}. It is classified as a cyclic ketone and typically appears as a white solid at room temperature. The compound features a twelve-membered carbon ring with a carbonyl group, contributing to its unique chemical properties. Cyclododecanone is primarily synthesized through the oxidation of cyclododecane or cyclododecanol, making it a significant compound in organic chemistry due to its structural complexity and reactivity .

, including:

  • Oxidation: Cyclododecanone can be oxidized to form 1,12-dodecanedioic acid or laurolactam, which are essential intermediates in the production of specialized nylon materials .
  • Aldol Reactions: The compound can participate in direct aldol condensation reactions, such as with benzaldehyde, yielding bis-benzylidene cyclododecanone when catalyzed by sodium hydroxide .
  • Formation of Enamines: Cyclododecanone can form enamines, which can subsequently react with dimethyl acetylenedicarboxylate in cycloaddition reactions .

These reactions highlight the versatility of cyclododecanone in synthetic organic chemistry.

The primary synthesis method for cyclododecanone involves the oxidation of cyclododecane. This process can be carried out using various oxidizing agents or through catalytic methods. An alternative route includes the oxidation of cyclododecanol, which also leads to the formation of cyclododecanone .

Cyclododecanone has several industrial applications:

  • Production of Dicarboxylic Acids: It is oxidized on an industrial scale to produce 1,12-dodecanedioic acid, which is used in the manufacture of nylon and other polymers .
  • Fragrance Industry: Cyclododecanone serves as a precursor for cyclohexadecanone, utilized in various fragrances .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in diabetes management due to their hypoglycemic properties .

Interaction studies involving cyclododecanone focus on its reactivity with other organic compounds and its biological interactions. For instance, studies have demonstrated that it can react with azido alcohols to form macrocyclic lactams under acidic conditions. This reactivity showcases its potential utility in synthesizing complex organic molecules . Additionally, the formation of hydrazones from cyclododecanone derivatives indicates possible interactions with biological targets.

Cyclododecanone shares structural and functional similarities with several other cyclic ketones. Here is a comparative analysis:

Compound NameStructure TypeUnique Features
CyclohexanoneSix-memberedCommonly used as a solvent; simpler structure
CyclopentanoneFive-memberedSmaller ring size; different reactivity patterns
1-AdamantanoneFour-memberedContains a fused bicyclic structure; unique stability
CamphorTerpeneExhibits strong aromatic properties; used in flavoring

Uniqueness of Cyclododecanone

Cyclododecanone's twelve-membered ring structure provides distinct chemical reactivity and stability compared to smaller cyclic ketones. Its ability to undergo significant transformations while maintaining structural integrity sets it apart from other similar compounds.

Physical Description

Liquid
Solid

XLogP3

4.2

LogP

4.1 (LogP)
4.10

Melting Point

59°C

UNII

WL053118A9

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 3 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

830-13-7

Wikipedia

Cyclododecanone

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclododecanone: ACTIVE

Dates

Last modified: 08-15-2023

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